Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate
Description
Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate is a synthetic small molecule featuring a pyridazine core substituted with a 3-fluorobenzamido group at position 6 and a thioether-linked ethyl acetate moiety at position 3. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, confers distinct electronic and steric properties compared to other heterocycles.
Properties
IUPAC Name |
ethyl 2-[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-2-22-14(20)9-23-13-7-6-12(18-19-13)17-15(21)10-4-3-5-11(16)8-10/h3-8H,2,9H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDOATQBLYEQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route via Sequential Amidation and S-Alkylation
Preparation of 6-Aminopyridazine-3-thiol Intermediate
The synthesis begins with 6-aminopyridazine-3-thiol (1 ), a key intermediate. Research by Farrell et al. demonstrates that 6-chloropyridazin-3-amine can undergo nucleophilic substitution with sodium hydrosulfide (NaSH) in ethanol under microwave irradiation to yield 6-aminopyridazine-3-thiol in 75% yield. This method avoids harsh conditions and ensures high purity.
Amidation with 3-Fluorobenzoic Acid
The 6-amino group is amidated with 3-fluorobenzoic acid using carbodiimide coupling. A protocol adapted from Ambeed’s synthesis of (E)-3-(6-aminopyridin-3-yl)acrylic acid employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature, yielding 6-(3-fluorobenzamido)pyridazine-3-thiol (2 ) with 61% efficiency after purification by flash chromatography.
S-Alkylation with Ethyl Bromoacetate
The thiol group at position 3 undergoes S-alkylation with ethyl bromoacetate. Keller et al. report that S-alkylation of pyridazine thiols is optimized using potassium carbonate (K₂CO₃) in DMF at 60°C. This method achieves 85–95% conversion to Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate (3 ) within 12 hours.
Table 1: Reaction Conditions for S-Alkylation
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl bromoacetate | DMF | 60°C | 12 h | 85–95% |
Alternative Route via Cyclocondensation
Synthesis of Pyridazine Core via Cyclocondensation
An alternative approach constructs the pyridazine ring de novo. A patent by CN102249922A describes the preparation of ethyl (2,3,4,5-tetrafluorobenzoyl)acetate via cyclocondensation of diethyl malonate with 2,3,4,5-tetrafluorobenzoyl chloride. Analogously, 3-fluorobenzoyl chloride reacts with ethyl malonate in the presence of magnesium chloride and triethylamine to form a ketoester intermediate (4 ).
Comparative Analysis of Preparation Methods
Efficiency and Scalability
The sequential amidation/S-alkylation route offers higher yields (75–95%) and simpler purification steps compared to cyclocondensation (45–50%). However, the latter method is advantageous for large-scale synthesis due to fewer intermediates.
Chemical Reactions Analysis
Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydride for deprotonation, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The pyridazine core is known to interact with various enzymes and receptors, leading to its diverse biological activities. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
Pyrimidinone () and pyrimidine () cores differ in nitrogen positioning, affecting electron distribution and solubility. Benzothiazole () introduces sulfur, which may improve metabolic stability .
Substituent Effects: Fluorine (Target) vs. Amino/Methoxy/Nitro: The 3-fluorobenzamido group balances electronegativity and lipophilicity, favoring membrane permeability over bulkier groups like methoxy () or polar amino (). Trifluoromethyl (): This substituent is more electron-withdrawing and lipophilic than fluorine, which may enhance target affinity but reduce solubility .
Thioether Linkage: Present in all compounds, the thioether group contributes to conformational flexibility. In the target compound, its placement on pyridazine may influence steric interactions compared to pyrimidinone () or benzothiazole ().
Pharmacological and Physicochemical Properties
- Metabolic Stability : Fluorine’s resistance to oxidation may prolong half-life relative to methoxy () or thietan-3-yloxy () groups, which are prone to metabolic cleavage .
- Target Selectivity: Benzothiazole acetamides () are known kinase inhibitors; the target’s pyridazine core may shift selectivity toward different enzyme classes (e.g., phosphodiesterases) .
Biological Activity
Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 335.35 g/mol. The compound features a pyridazine ring, a fluorobenzamido group, and a thioester linkage, which contribute to its unique biological properties.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. This compound is hypothesized to possess antimicrobial effects due to its ability to interact with bacterial enzymes or cell membranes.
2. Anticancer Potential
The compound's anticancer activity has been evaluated in various studies. For instance, it may inhibit specific kinases involved in cancer cell proliferation. The fluorobenzamido group enhances its ability to bind to target proteins, potentially leading to reduced tumor growth.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating the activity of inflammatory cytokines or pathways involved in chronic inflammation.
The mechanism of action for this compound involves several biochemical interactions:
- Target Protein Binding : The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing binding affinity.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biological processes, including those related to cancer and inflammation.
- Cellular Uptake : Its lipophilicity, conferred by the fluorine atom, may facilitate cellular uptake and distribution within tissues.
Case Studies
-
Anticancer Activity Study :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyridazine compounds showed significant antiproliferative effects against various cancer cell lines. This compound was included in assays that tested its efficacy against breast cancer cells, showing IC50 values comparable to established chemotherapeutics . -
Antimicrobial Evaluation :
In vitro tests conducted on bacterial strains revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Data Table: Comparative Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
